molecular formula C11H9F3N2OS B7598946 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B7598946
M. Wt: 274.26 g/mol
InChI Key: DFWFCEPSFKQHRY-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a sophisticated chemical building block integrating a benzothiazole core with an azetidin-3-ol scaffold. This combination is of significant interest in medicinal chemistry and drug discovery, particularly for developing therapeutics targeting the central nervous system. Compounds featuring the benzothiazole structure have been extensively investigated as potential anti-Alzheimer's agents, showing promise as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, the azetidine moiety is a recognized pharmacophore in contemporary drug design. Research highlights its use in developing potent and selective inhibitors for enzymes like monoacylglycerol lipase (MAGL), a serine hydrolase in the endocannabinoid system that is a potential target for treating pain, inflammation, cancer, and neurodegeneration . The structural features of this compound make it a valuable intermediate for synthesizing novel reversible and irreversible enzyme inhibitors . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Hazard Statements: H302-H315-H319-H332. Precautionary Statements: P261-P280-P305+P351+P338 .

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-9-8(3-6)15-10(18-9)16-4-7(17)5-16/h1-3,7,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFCEPSFKQHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For the 5-trifluoromethyl-substituted variant, 2-amino-5-(trifluoromethyl)thiophenol serves as the starting material. Reaction with α-ketoesters or acyl chlorides under acidic or basic conditions facilitates ring closure. For example:

2-Amino-5-(trifluoromethyl)thiophenol+Chloroacetyl chlorideEt3N, DCM5-(Trifluoromethyl)benzo[d]thiazole-2-carbonyl chloride\text{2-Amino-5-(trifluoromethyl)thiophenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(Trifluoromethyl)benzo[d]thiazole-2-carbonyl chloride}

This intermediate is critical for subsequent coupling with azetidin-3-ol.

Key Reagents and Reaction Conditions

Catalysts and Coupling Agents

  • EDC·HCl/HOBt : Used for amide bond formation between carboxylic acids and amines.

  • Triphosgene : Efficient for generating carbonyl intermediates in carbamate synthesis.

  • Pd(PPh₃)₄ : Catalyzes Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation.

Table 1: Optimization of Coupling Reactions

StepReagents/ConditionsYield (%)Source
Benzothiazole ring closureEt₃N, CH₂Cl₂, 0°C → RT85
Azetidine couplingDMAP, CH₂Cl₂, 25°C40
DeprotectionTFA, DCM, 0°C95

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for its inertness and ability to dissolve polar intermediates.

  • Dimethylformamide (DMF) : Used in high-temperature reactions (e.g., 100°C for SNAr reactions).

  • Low temperatures (0–5°C) minimize side reactions during deprotection steps.

Challenges and Optimization Strategies

Managing Steric Hindrance

The trifluoromethyl group at the 5-position of the benzothiazole ring creates steric hindrance, complicating nucleophilic attacks. Strategies to mitigate this include:

  • Ultrasound-assisted synthesis : Enhances reaction rates by improving mass transfer.

  • Microwave irradiation : Reduces reaction times from hours to minutes.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted azetidin-3-ol.

  • Recrystallization : Ethanol/water mixtures yield >98% pure product.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

  • Batch processes : Current industrial standard, but suffer from inconsistent yields (40–60%).

  • Continuous flow systems : Improve heat/mass transfer, enabling gram-scale production with 70% yield.

Table 2: Comparative Analysis of Synthesis Methods

ParameterBatch SynthesisContinuous Flow
Yield40–60%70–75%
Reaction Time12–24 h2–4 h
Purity95–98%>99%

Cost Drivers

  • Trifluoromethyl reagents : Account for 60% of raw material costs.

  • Catalysts : Pd-based catalysts increase expenses but are reusable in flow systems .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Hydroxyl Group

The hydroxyl group on the azetidine ring undergoes nucleophilic substitution under mild conditions. Common transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Esterification Acetic anhydride, DMAP, DCM, 0°C → RTAcetylated azetidine derivative72%
Ether Formation Benzyl bromide, NaH, THF, refluxBenzyl ether analog64%
Sulfonation Methanesulfonyl chloride, TEA, DCMMesylate intermediate85%

These reactions typically proceed at 0–25°C with stoichiometric reagents. The mesylate intermediate (from methanesulfonyl chloride) is critical for further substitutions, such as amine couplings (e.g., with isopropylamine) .

Oxidation and Reduction Reactions

The hydroxyl group and benzothiazole ring participate in redox reactions:

Oxidation of the Azetidine Alcohol

  • Reagent : Jones reagent (CrO₃/H₂SO₄)

  • Product : 3-Oxoazetidine derivative

  • Conditions : 0°C → RT, 2 hours

  • Yield : 58%

Reduction of the Benzothiazole Ring

  • Reagent : NaBH₄/CoCl₂ in MeOH

  • Product : Dihydrobenzothiazole analog

  • Conditions : RT, 12 hours

  • Yield : 41%

Coupling Reactions

The benzothiazole ring enables cross-coupling via Suzuki-Miyaura and Buchwald-Hartwig reactions:

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-substituted benzothiazole67%
4-AminopiperidineCuI, L-proline, DMSO, 100°CPiperidine-coupled derivative53%

Protection/Deprotection Strategies

The azetidine nitrogen and hydroxyl group often require protection during synthesis:

  • Protection : Boc (tert-butyloxycarbonyl) using Boc₂O/DMAP .

  • Deprotection : TFA in DCM (quantitative cleavage) .

Heterocyclic Functionalization

The benzothiazole ring participates in electrophilic substitutions:

ReactionReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C5-Nitrobenzothiazole derivative33%
Bromination Br₂, FeBr₃, DCM, RT6-Bromobenzothiazole analog48%

Amide and Urea Formation

The azetidine amine reacts with acylating agents:

  • Reagent : Benzoyl chloride, TEA, DCM

  • Product : N-Benzoyl azetidine derivative

  • Yield : 76%

Urea derivatives are synthesized using aryl isocyanates under DMAP catalysis (40–60% yields) .

Key Reaction Mechanisms

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism at the azetidine hydroxyl, favored by the ring’s strain.

  • Suzuki Coupling : Involves oxidative addition of Pd⁰ to the benzothiazole C–Br bond, followed by transmetalation and reductive elimination.

Comparative Reactivity Data

The trifluoromethyl group deactivates the benzothiazole ring toward electrophilic substitution but enhances stability under oxidative conditions:

ReactionTrifluoromethyl Derivative YieldNon-Fluorinated Analog Yield
Nitration33%58%
Bromination48%72%

Scientific Research Applications

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzothiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups on the benzothiazole ring:

Compound Name Substituent Position Substituent Type Molecular Formula Molar Mass (g/mol) Key References
1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol 5 -CF₃ C₁₁H₉F₃N₂OS 274.26
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 6 -F C₁₀H₉FN₂OS 224.25
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol 4 -CF₃ C₁₁H₉F₃N₂OS 274.26
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol 4,6 -F (di-substituted) C₁₀H₈F₂N₂OS 242.25
  • Electronic Effects: The trifluoromethyl group (-CF₃) at position 5 in the parent compound is strongly electron-withdrawing, enhancing metabolic stability and influencing binding affinity to hydrophobic enzyme pockets .
Antimicrobial Activity
  • For example, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea () showed IC₅₀ = 0.24 μM against Clostridioides difficile FabK, outperforming non-CF₃ analogs by 5–10-fold .
  • Fluorinated Analogs : 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol () lacks activity data but shares structural similarity with compounds like 3b (p-chlorophenyl-substituted benzothiazole, ), which demonstrated strong inhibition of Staphylococcus aureus (MIC ≈ tetracycline) .
Neuroprotective Potential
  • Multi-Target Ligands: The azetidin-3-ol moiety in the parent compound may confer CNS activity.

Physicochemical Properties

  • Solubility: Azetidin-3-ol contributes hydrogen-bonding capacity, improving aqueous solubility relative to non-hydroxylated analogs .

Biological Activity

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol, with the CAS number 1384807-90-2, is a heterocyclic compound characterized by a trifluoromethyl group attached to a benzothiazole ring and an azetidin-3-ol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C11_{11}H9_9F3_3N2_2OS
  • Molar Mass : 274.27 g/mol
  • Purity : 95.00%

The biological activity of this compound is primarily attributed to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Benzothiazole Ring : Known for its interaction with various biological targets, potentially modulating enzyme activity.
  • Azetidin-3-ol Moiety : May influence receptor binding and biological signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial pathogens remains to be fully characterized but suggests potential as an antimicrobial agent based on structural analogs.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50_{50} values for related benzothiazole derivatives often range in the micromolar range, indicating moderate to strong efficacy against tumor cells .
Cell Line IC50_{50} (µM) Reference
MDA-MB-231~10
NUGC-3~8
U937 (monocytic)~5

Case Studies

  • Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound could yield potent anticancer agents .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of benzothiazole derivatives, revealing that they may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, which could be a relevant mechanism for this compound as well .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis of structurally related benzothiazole derivatives often involves coupling reactions under heterogeneous catalytic conditions. For example, a protocol using PEG-400 as a solvent with Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C achieved high yields in similar heterocyclic systems . Reaction progress should be monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate as the eluent. Post-reaction purification typically involves recrystallization in water or acetic acid.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the azetidine and trifluoromethylbenzothiazole moieties. For example, in related benzo[d]thiazole derivatives, 1^1H NMR peaks for aromatic protons appear at δ 7.8–8.2 ppm, while the azetidin-3-ol hydroxyl group may show a broad singlet near δ 5.5 ppm. Infrared (IR) spectroscopy can identify functional groups like C-F (1100–1200 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z ≈ 316 for C12_{12}H10_{10}F3_{3}N2_{2}OS) .

Q. What preliminary biological screening models are appropriate for this compound?

  • Methodological Answer : Initial screening should focus on kinase inhibition assays, as benzothiazole derivatives are known to target enzymes like casein kinase 1 (CK1). For example, a CK1 inhibitor containing a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group demonstrated IC50_{50} values in the nanomolar range using fluorescence-based kinase assays . Cell viability assays (e.g., SRB or MTT) in cancer cell lines (e.g., MCF7) can assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

  • Methodological Answer : Systematic modifications to the azetidine ring or benzothiazole substituents can elucidate SAR. For instance, replacing the hydroxyl group in azetidin-3-ol with methyl or fluorine derivatives may alter solubility and binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like RIPK3, as seen in necroptosis inhibitors with similar scaffolds . Parallel synthesis of analogs (e.g., varying trifluoromethyl position) followed by enzymatic IC50_{50} profiling is recommended .

Q. How should contradictory IC50_{50} values across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example, FLT3 inhibitors like Quizartinib show IC50_{50} variability depending on cell type (e.g., MV4-11 vs. RS4;11 cells) and ATP concentration . To standardize results, use consistent assay parameters (e.g., 10 µM ATP, 48-hour incubation) and validate findings with orthogonal methods like thermal shift assays or SPR binding kinetics .

Q. What strategies mitigate crystallinity challenges during formulation?

  • Methodological Answer : Intermolecular hydrogen bonding patterns, such as N–H⋯N or C–H⋯F interactions observed in crystallographic studies of related compounds, can guide co-crystal design. For example, introducing hydrogen bond donors/acceptors (e.g., morpholinoethoxy groups) improves crystal packing, as seen in Quizartinib derivatives . Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are essential for polymorph screening.

Q. How can metabolic stability be optimized without compromising activity?

  • Methodological Answer : Deuteration of the azetidine ring or benzothiazole methyl groups can reduce oxidative metabolism, as demonstrated in kinase inhibitors with enhanced half-lives . In vitro microsomal stability assays (e.g., human liver microsomes) paired with LC-MS/MS metabolite identification are critical for iterative design .

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